1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is an organic compound that features a bromonaphthalene moiety attached to an ethanol backbone, with a didecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ethanol Backbone: The bromonaphthalene is then reacted with ethylene oxide to introduce the ethanol group.
Introduction of the Didecylamino Group: Finally, the ethanol derivative is reacted with didecylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety can be reduced to form a naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromonaphthalene moiety can intercalate into DNA, potentially leading to anticancer effects. The didecylamino group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethan-1-amine
- (4-Bromonaphthalen-1-yl)(phenyl)methanol
- (4-Bromonaphthalen-1-yl)methanol
Uniqueness
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is unique due to the presence of both a bromonaphthalene moiety and a didecylamino group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
6285-84-3 |
---|---|
Molecular Formula |
C32H52BrNO |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-2-(didecylamino)ethanol |
InChI |
InChI=1S/C32H52BrNO/c1-3-5-7-9-11-13-15-19-25-34(26-20-16-14-12-10-8-6-4-2)27-32(35)30-23-24-31(33)29-22-18-17-21-28(29)30/h17-18,21-24,32,35H,3-16,19-20,25-27H2,1-2H3 |
InChI Key |
ZDNZPJMFSOAJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC(C1=CC=C(C2=CC=CC=C21)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.